molecular formula C11H22N2O4S B12308962 rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate, cis

rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate, cis

Cat. No.: B12308962
M. Wt: 278.37 g/mol
InChI Key: SYJLDJITFWJHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate, cis: is a chemical compound with a complex structure that includes a cyclopentyl ring, a sulfamoylmethyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate, cis typically involves multiple steps. The process begins with the preparation of the cyclopentyl ring, followed by the introduction of the sulfamoylmethyl group and the tert-butyl carbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as amines or halides.

Scientific Research Applications

Chemistry: In chemistry, rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific therapeutic targets.

Industry: In industrial applications, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate, cis involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in biological systems.

Comparison with Similar Compounds

  • rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
  • rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
  • rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis

Comparison: Compared to these similar compounds, rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate, cis stands out due to the presence of the sulfamoylmethyl group This functional group imparts unique chemical properties and reactivity, making it distinct from its analogs

Properties

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

IUPAC Name

tert-butyl N-[3-(sulfamoylmethyl)cyclopentyl]carbamate

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-9-5-4-8(6-9)7-18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H2,12,15,16)

InChI Key

SYJLDJITFWJHRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.